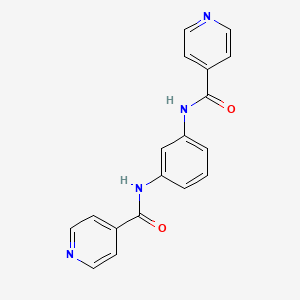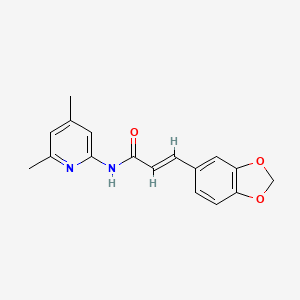
N,N'-1,3-phenylenediisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,3-phenylenediisonicotinamide, also known as PDI, is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
N,N'-1,3-phenylenediisonicotinamide works by binding to the hydrophobic regions of proteins, leading to changes in their conformation and stability. This property of this compound makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound can bind to metal ions, which can affect the function and structure of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. This compound can also prevent the formation of toxic oligomers, which are known to contribute to the pathogenesis of neurodegenerative diseases. Moreover, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-1,3-phenylenediisonicotinamide is its ability to selectively bind to hydrophobic regions of proteins, which makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound can be used as a fluorescent probe for the detection of metal ions in biological samples. However, one of the limitations of this compound is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of N,N'-1,3-phenylenediisonicotinamide in scientific research. One potential application is the development of this compound-based therapeutics for neurodegenerative diseases. Another direction is the use of this compound as a tool for studying protein-protein interactions and protein aggregation in living cells. Furthermore, this compound can be utilized for the detection of metal ions in environmental samples, which can have implications for public health.
Conclusion
In conclusion, this compound is a valuable chemical compound that has been extensively used in scientific research due to its unique properties and potential applications. Its ability to selectively bind to hydrophobic regions of proteins makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases. However, its potential toxicity should be taken into consideration when designing experiments. There are several future directions for the use of this compound in scientific research, including the development of this compound-based therapeutics and the use of this compound for the detection of metal ions in environmental samples.
Synthesemethoden
N,N'-1,3-phenylenediisonicotinamide can be synthesized through a multi-step process that involves the reaction of isonicotinic acid with benzene-1,3-diamine. The resulting compound is then treated with acetic anhydride to obtain this compound. The purity and yield of this compound can be improved by using different solvents and purification techniques.
Wissenschaftliche Forschungsanwendungen
N,N'-1,3-phenylenediisonicotinamide has been extensively used in scientific research as a fluorescent probe for protein folding, misfolding, and aggregation studies. It has also been utilized as a ligand for metal ions, which can be used for the detection of metal ions in biological samples. Moreover, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-4-8-19-9-5-13)21-15-2-1-3-16(12-15)22-18(24)14-6-10-20-11-7-14/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEZIXINHILGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)




![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)

